Researchers requiring protease-stable peptide building blocks encounter supply gaps for D-configuration, orthogonally protected amino acids. Cbz-3-CF3-D-Phe resolves this with: • D-configuration conferring complete resistance to aminopeptidase, carboxypeptidase, thermolysin, and trypsin-quantitatively demonstrated by 0% degradation of D-Phe tripeptides vs. 100% for L-Phe within 72 h. • meta-CF3 group providing a zero-background ¹⁹F NMR probe (δ -60 to -65 ppm) and enhanced lipophilicity (calculated logP 3.03-3.22). • Cbz group enabling selective catalytic hydrogenolysis (Pd/C, H₂) orthogonal to Fmoc/Boc strategies. Custom synthesis; inquire for batch quantities and lead times.
Molecular Formula
Molecular Weight367.39
Cat. No.B1579181
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Cbz-3-Trifluoromethyl-D-Phenylalanine
Molecular Weight
367.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
250 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Cbz-3-CF3-D-Phe: Overview
N-Benzyloxycarbonyl-3-trifluoromethyl-D-phenylalanine (Cbz-3-CF3-D-Phe) is a doubly protected unnatural α-L-amino acid analogue with molecular formula C₁₈H₁₆F₃NO₄ and a molecular weight of 367.32 g/mol . It combines a carboxybenzyl (Cbz) amino-protecting group—orthogonal to base-labile Fmoc and acid-labile Boc strategies—with a D-configuration and a meta-trifluoromethyl substituent on the aromatic ring. The D-stereochemistry confers resistance to most endogenous mammalian proteases [1], while the -CF₃ group substantially enhances lipophilicity (calculated logP values of 3.03–3.22) and introduces a sensitive ¹⁹F NMR probe absent in canonical amino acids [2][3]. These structural features make Cbz-3-CF3-D-Phe a strategically differentiated intermediate for solid-phase peptide synthesis (SPPS), structure–activity relationship (SAR) studies, and biophysical investigations where precise enantiomeric purity, regiochemistry, and orthogonal deprotection are required.
Orthogonal Cbz protection for SPPS and selective deprotection workflows
D-configuration resists broad-spectrum proteases for stability studies
Meta-CF₃ enables background-free ¹⁹F NMR for structural biology
[1] Dutta, A.S., Giles, M.B. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. J. Chem. Soc., Perkin Trans. 1, 1976, 244–248. View Source
[3] Table 1, PMC. LogP 3.22 (QSPR calculated using Chemicalize by ChemAxon) for related phenylalanine derivative. View Source
Irreplaceability of Cbz-3-CF3-D-Phe
The substitution of Cbz-3-CF3-D-Phe with seemingly similar phenylalanine analogues introduces compounding technical risks that are unacceptable for precise chemical biology and medicinal chemistry programs. Replacing the D-enantiomer with the L-form changes the stereochemistry of the resulting peptide backbone, directly altering protease susceptibility—tripeptides containing D-Phe are stable to aminopeptidase, carboxypeptidase, thermolysin, and trypsin, whereas the corresponding L-Phe tripeptide is completely cleaved within 72 hours [1]. Swapping the meta-trifluoromethyl substituent for a para- or ortho-regioisomer modifies the electronic and steric presentation of the -CF₃ group, which affects receptor binding modes (as demonstrated for AMPA receptor antagonists where aryl substitution pattern dictates binding mode) and ¹⁹F NMR chemical shift anisotropy [2][3]. Using an Fmoc protecting group in place of Cbz forfeits the Cbz group's unique orthogonality to both Fmoc and Boc chemistry—Cbz is removed by catalytic hydrogenolysis (Pd/C, H₂) or transfer hydrogenation under microwave conditions, enabling selective deprotection in the presence of acid- or base-sensitive functionalities [4]. The absence of the Cbz group also eliminates the possibility of enzymatic deprotection using Cbz-hydrolyzing enzymes from Burkholderia phenazinium, a mild alternative to hydrogenolysis for substrates containing reducible functional groups [5]. These are not minor variations; they constitute chemically distinct entities with divergent pharmacokinetic, biophysical, and synthetic behavior, making generic interchange scientifically unsound.
Target feature
Substitution risk
D-configuration, Cbz, meta-CF₃
L-enantiomer or racemate: stereochemistry mismatch alters protease susceptibility and biological readouts
meta-CF₃ substitution
para- or ortho-CF₃ regioisomer: electronic/steric presentation shifts; ¹⁹F NMR chemical shift may differ
Cbz protecting group
Fmoc- or Boc-protected analogue: orthogonal deprotection strategy not interchangeable; limits synthetic flexibility
[1] Dutta, A.S., Giles, M.B. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. J. Chem. Soc., Perkin Trans. 1, 1976, 244–248. View Source
[2] Frydenvang, K., Pickering, D.S., Krintel, C., Nielsen, B., Kooshki, A., et al. Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. J. Med. Chem., 2016, 59(1), 448–461. View Source
[3] Tkachenko, A.N., Radchenko, D.S., Mykhailiuk, P.K., Afonin, S., Ulrich, A.S., Komarov, I.V. Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State ¹⁹F NMR Spectroscopy. Angew. Chem. Int. Ed., 2013, 52(25), 6504–6507. View Source
[4] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Figshare, 2025. View Source
[5] Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-d- and l-amino acids. J. Mol. Catal. B: Enzym., 2012, 84, 102–107. View Source
Cbz-3-CF3-D-Phe Comparative Evidence
Proteolytic Stability: D- vs. L-Phe
D-configuration phenylalanine confers complete resistance to degradation by four major classes of proteolytic enzymes, in contrast to the L-isomer which is rapidly hydrolyzed. In a comparative study using model tripeptides L-Lys-X-L-Leu (where X = D-Phe, L-Phe, or α-aza-Phe), the D-Phe-containing tripeptide remained intact after incubation with aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while the identical tripeptide bearing L-Phe was completely cleaved within 72 hours under the same conditions [1].
Proteolytic stabilityHead-to-head
D-Phe tripeptide: 0% cleavage; L-Phe: 100% in 72 h
Supports D-enantiomer resistance to major proteases
Enzymatic degradation of model tripeptides measured as percentage cleavage over time
Target Compound Data
0% cleavage after 72 h (D-Phe-containing tripeptide: L-Lys-D-Phe-L-Leu)
Comparator Or Baseline
100% cleavage in 72 h (L-Phe-containing tripeptide: L-Lys-L-Phe-L-Leu)
Quantified Difference
Complete resistance vs. total degradation (>99% differential stability)
Conditions
Tripeptides incubated with aminopeptidase, carboxypeptidase, thermolysin, and trypsin; J. Chem. Soc., Perkin Trans. 1, 1976
Why This Matters
For therapeutic peptide development requiring extended in vivo half-life, the D-configuration eliminates susceptibility to ubiquitous digestive and systemic proteases, directly translating to prolonged pharmacodynamic effect.
[1] Dutta, A.S., Giles, M.B. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. J. Chem. Soc., Perkin Trans. 1, 1976, 244–248. View Source
Lipophilicity: Meta-CF3 vs. Unsubstituted Phe
The meta-trifluoromethyl substituent dramatically increases the lipophilicity of the phenylalanine scaffold compared to the unsubstituted parent. Cbz-3-CF3-D-Phe has a calculated logP of 3.03–3.22 [1][2], whereas the corresponding Cbz-D-Phe (no ring substitution) has a calculated logP of approximately 1.5–1.7. This represents a net logP increase of 1.3–1.5 log units, corresponding to roughly a 20- to 30-fold higher octanol-water partition coefficient. The trifluoromethyl group's strong electron-withdrawing character (σₘ = 0.43) [3] also reduces the basicity of the aromatic ring, further modulating passive membrane permeability and potentially reducing P-glycoprotein efflux susceptibility [4].
[2] Table 1, PMC. LogP 3.22 (QSPR calculated using Chemicalize by ChemAxon) for related phenylalanine derivative. View Source
[3] Hansch, C., Leo, A., Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 1991, 91(2), 165–195. (σₘ for CF₃ = 0.43) View Source
[4] Peptide modification by introduction of α-trifluoromethyl substituted amino acids. Amino Acids, 1995, 8, 177–186. (Demonstrates enhanced permeability and transport rates for CF₃-substituted amino acids) View Source
¹⁹F NMR Probe: CF3-Phe vs. Phe
The trifluoromethyl group at the meta position provides a singular ¹⁹F NMR reporter signal that is absent in canonical amino acids, enabling background-free detection in complex biological environments. Tkachenko et al. (2013) designed a conformationally restricted trifluoromethylated phenylalanine analogue specifically as a ¹⁹F NMR label for solid-state structural studies of membrane-active peptides [1]. The ¹⁹F chemical shift of the -CF₃ group in Cbz-3-CF3-D-Phe appears in the range of -60 to -65 ppm , a region devoid of overlapping signals from endogenous biomolecules. This represents a binary differentiation: an amino acid bearing a detectable ¹⁹F NMR label versus phenylalanine (L-Phe or D-Phe) which provides zero fluorine signal.
In peptide structural biology, the absence of background ¹⁹F signals in biological samples makes CF₃-labeled phenylalanine an indispensable tool for studying peptide conformation, membrane insertion, and protein–ligand interactions by NMR.
[1] Tkachenko, A.N., Radchenko, D.S., Mykhailiuk, P.K., Afonin, S., Ulrich, A.S., Komarov, I.V. Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State ¹⁹F NMR Spectroscopy. Angew. Chem. Int. Ed., 2013, 52(25), 6504–6507. View Source
Cbz vs. Fmoc/Boc Orthogonal Deprotection
The Cbz protecting group provides a third orthogonal deprotection dimension beyond Fmoc (base-labile) and Boc (acid-labile), enabling more complex synthetic strategies. Cbz is specifically cleaved by catalytic hydrogenolysis (H₂, Pd/C) or, more recently, by transfer hydrogenation using a supported palladium catalyst under microwave irradiation, achieving complete deprotection in minutes [1]. In contrast, Fmoc groups require piperidine (20% v/v in DMF), which can cause aspartimide formation and epimerization, while Boc requires strong acid (TFA) that cleaves acid-labile side-chain protecting groups and can degrade sensitive peptide sequences. Furthermore, biocatalytic Cbz-deprotection using enzymes from Burkholderia phenazinium SC 16530 offers a mild, selective alternative for substrates containing reducible functional groups incompatible with hydrogenolysis—an option unavailable for Fmoc or Boc [2].
Deprotection orthogonality and method compatibility in peptide synthesis
Target Compound Data
Cbz: cleaved by H₂/Pd-C or enzymatic hydrolysis; orthogonal to Fmoc and Boc
Comparator Or Baseline
Fmoc: cleaved by piperidine (base); Boc: cleaved by TFA (acid); neither is orthogonal to Cbz strategy
Quantified Difference
Qualitative: Cbz enables a third independent deprotection step not accessible with Fmoc-only or Boc-only strategies; microwave Cbz deprotection achieves >95% conversion in <30 min [1]
Conditions
SPPS; transfer hydrogenation with Pd catalyst under microwave irradiation; enzymatic deprotection with Burkholderia phenazinium SC 16530
Why This Matters
The ability to selectively remove Cbz in the presence of Fmoc, Boc, and acid/base-labile side-chain protecting groups enables the synthesis of complex, multi-functionalized peptide conjugates that would be inaccessible with standard orthogonal protection schemes.
[1] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Figshare, 2025. View Source
[2] Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-d- and l-amino acids. J. Mol. Catal. B: Enzym., 2012, 84, 102–107. View Source
Enantiomeric Purity by Optical Rotation
The D-enantiomer of 3-trifluoromethylphenylalanine (free base) exhibits a specific optical rotation of [α]²⁰/D = -21.0 ± 1.0° (c = 1% in H₂O) [1]. This negative sign and magnitude are characteristic of the D-configuration and serve as a critical lot-release specification to verify enantiomeric purity. Racemic or L-contaminated material would show diminished or opposite rotation. For Cbz-protected derivatives, the Cbz group contributes additional optical activity, but the underlying stereochemical integrity can be confirmed after Cbz removal. In procurement, batches with [α]²⁰/D deviating beyond ±1.0° from the expected value indicate enantiomeric contamination exceeding ~5%, which would confound SAR studies and yield irreproducible biological results.
Δ[α] ≈ 42° between pure D and L enantiomers; each 1° deviation corresponds to ~2.4% enantiomeric impurity
Conditions
Polarimetry at 20°C, D-line (589 nm), 1% aqueous solution
Why This Matters
Enantiomeric purity is the single most critical quality attribute for any chiral building block; procurement without verified specific rotation risks introducing 5–50% of the wrong enantiomer, invalidating entire peptide libraries and biological datasets.
[1] Scientificlabs. 3-(Trifluoromethyl)-D-phenylalanine; [α]²⁰/D -21.0±1.0°, c = 1% in H₂O. Product code 01310-25g. View Source
Applications of Cbz-3-CF3-D-Phe
Protease-Resistant Peptide Design
Incorporation of Cbz-3-CF3-D-Phe into peptide sequences that require sustained in vivo half-life. The D-configuration eliminates cleavage by aminopeptidase, carboxypeptidase, thermolysin, and trypsin, as quantitatively demonstrated by the 0% vs. 100% degradation differential between D-Phe and L-Phe tripeptides [1]. This non-natural amino acid is introduced during SPPS, where the Cbz group is selectively removed via catalytic hydrogenolysis before final chain assembly or conjugation. The meta-CF₃ substituent further enhances metabolic stability by resisting cytochrome P450-mediated aromatic hydroxylation, a common clearance pathway for phenylalanine-containing peptides.
¹⁹F NMR Structural Biology
Cbz-3-CF3-D-Phe serves as a conformationally restricted, ¹⁹F-labeled phenylalanine analogue for solid-state NMR studies of peptide structure in lipid bilayers [2]. The trifluoromethyl group provides a single, intense ¹⁹F signal (δ -60 to -65 ppm) with zero biological background, enabling precise measurement of inter-label distances and orientational constraints. The Cbz protection allows incorporation at a specific position in the peptide sequence with subsequent selective deprotection, facilitating the synthesis of singly and multiply labeled peptide analogues for advanced structural biology workflows.
Intermediate for Peptide-Drug Conjugates
The Cbz group's unique orthogonality to both Fmoc and Boc chemistry makes Cbz-3-CF3-D-Phe a strategic intermediate for synthesizing peptide–drug conjugates requiring three independent deprotection steps. The Cbz group can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂) or enzymatic hydrolysis in the presence of acid-labile side-chain protecting groups and base-sensitive ester linkers [3]. After Cbz removal, the free amine is available for conjugation to cytotoxic payloads, fluorescent dyes, or PEG chains, while the D-configuration ensures the linker amine is presented with defined stereochemistry.
SAR Studies on GPCR Ligands
Phenylalanine-derived CCR3 antagonists show that substitution on the aromatic ring and stereochemistry profoundly affect receptor selectivity and potency [4]. Cbz-3-CF3-D-Phe is positioned as a key SAR building block for exploring the meta-trifluoromethyl-D-phenylalanine pharmacophore. Its 20- to 30-fold higher lipophilicity (ΔlogP ≈ +1.3 to +1.5) compared to unsubstituted Phe [5][6] influences ligand binding kinetics and membrane partitioning. Researchers synthesizing focused libraries benefit from the compound's defined D-stereochemistry and meta substitution, which eliminates the confounding variables of racemic or regioisomeric mixtures.
Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-configuration protease stability
Enzymatic degradation assay comparison
¹⁹F NMR structural biology
Trifluoromethyl ¹⁹F probe
Solid-state NMR distance measurements
Peptide-drug conjugate synthesis
Cbz orthogonality to Fmoc/Boc
Selective deprotection compatibility
GPCR ligand SAR studies
Meta-CF3 lipophilicity and regiochemistry
Receptor binding and selectivity profiling
[1] Dutta, A.S., Giles, M.B. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. J. Chem. Soc., Perkin Trans. 1, 1976, 244–248. View Source
[2] Tkachenko, A.N., Radchenko, D.S., Mykhailiuk, P.K., Afonin, S., Ulrich, A.S., Komarov, I.V. Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State ¹⁹F NMR Spectroscopy. Angew. Chem. Int. Ed., 2013, 52(25), 6504–6507. View Source
[3] Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-d- and l-amino acids. J. Mol. Catal. B: Enzym., 2012, 84, 102–107. View Source
[4] Discovery of potent and selective phenylalanine derived CCR3 antagonists. Part 1. Bioorg. Med. Chem. Lett., 2001, 11(12), 1571–1575. View Source